molecular formula C11H10N4O2S B5687156 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B5687156
M. Wt: 262.29 g/mol
InChI Key: SOKLMEDHWKKLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(4-Methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a high-purity chemical reference material designed for forensic analysis and controlled substance research, as supported by its classification among other certified standards . This compound belongs to a class of thiobarbituric acid derivatives known for their significant activity in neurological research . While the specific profile of this analog is under investigation, closely related structures have been identified as potent modulators of key neurotransmitter systems, showing activity as potentiators of GABA-A receptor subunits (including alpha-1 through alpha-6) and as antagonists of neuronal acetylcholine receptors (such as alpha-4 and alpha-7 subunits) . This mechanism suggests substantial research value for studying ion channel function and neuropharmacology. Researchers can utilize this compound in various analytical applications, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure precise identification and quantification in complex samples . Proper handling and storage are critical for maintaining stability; it is recommended to store this solid compound in an inert atmosphere at temperatures between 2-8°C . This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

6-hydroxy-5-[(4-methylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S/c1-6-2-4-7(5-3-6)14-15-8-9(16)12-11(18)13-10(8)17/h2-5H,1H3,(H3,12,13,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKLMEDHWKKLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves the reaction of hydrazinocarbothioamides with appropriate aldehydes or ketones. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions in ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and biological activities:

Compound Substituents Yield Melting Point Key Properties/Activities Reference
5-[2-(4-Methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (Target) 4-Methylphenyl hydrazone N/A N/A Hypothesized moderate electron donation; potential enzyme inhibition (inferred from analogs)
5-(2-(4-Methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4'e) 4-Methoxyphenyl hydrazone 77% 280–282°C High thermal stability; electron-donating methoxy group enhances solubility
5-(2-(4-Trifluoromethoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (4'g) 4-Trifluoromethoxyphenyl hydrazone 77% >300°C Strong electron-withdrawing group; likely reduced bioactivity due to polarity
1-(4-Bromophenyl)-5-(2-furylmethylene)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione 4-Bromophenyl, furylmethylene N/A N/A Effective Dam inhibitor in S. pneumoniae; bromine enhances steric bulk
5-(2-(4-Morpholinosulfonylphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 4-Morpholinosulfonylphenyl hydrazone N/A N/A Polar sulfonyl group improves solubility; potential pharmacokinetic advantages
1-(3-Methylphenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione 3-Methylphenyl, piperidinyl-furylmethylene N/A N/A Complex substituents may enhance binding affinity; predicted pKa = 5.83

Key Observations :

Substituent Effects :

  • Electron-donating groups (e.g., 4-methyl, 4-methoxy) correlate with high yields (77–94%) and thermal stability (>275°C), likely due to favorable resonance and reduced steric hindrance during synthesis .
  • Electron-withdrawing groups (e.g., 4-trifluoromethoxy, 4-bromo) may reduce bioactivity by increasing polarity or steric bulk, as seen in weakened inhibition for chlorinated analogs .

Biological Activity :

  • The furylmethylene group in the 4-bromophenyl analog () demonstrates potent Dam inhibition, suggesting that conjugated systems enhance target binding .
  • Substitutions on the phenyl ring (e.g., benzoic acid in ) can compensate for unfavorable interactions, highlighting the scaffold's adaptability .

Physical Properties :

  • Melting points for analogs range from 192°C (diethyl derivatives) to >300°C, with higher values associated with rigid, planar substituents (e.g., trifluoromethoxy) .
  • The 4-methyl group in the target compound likely offers a balance between solubility (via moderate hydrophobicity) and stability.

Synthetic Trends: Diethyl derivatives (e.g., 4'l, 4'm) show lower melting points (175–225°C), indicating that alkylation reduces crystallinity .

Biological Activity

5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its efficacy.

  • Molecular Formula : C₁₈H₂₄N₄O₂S
  • Molecular Weight : 360.47 g/mol
  • CAS Number : 352350-12-0

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and potential antimicrobial effects. Below are key findings from various studies:

Anticancer Activity

Several studies have reported on the anticancer properties of related pyrimidinedione derivatives, suggesting that modifications to the structure can significantly influence their efficacy.

  • In Vitro Studies :
    • A study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC₅₀ values ranging from 3.29 to 10 µg/mL .
    • The mechanism of action often involves the induction of apoptosis through caspase activation, leading to cell cycle arrest in the sub-G1 phase .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific substituents on the phenyl ring appears to enhance cytotoxicity. For example, compounds with electron-donating groups showed improved activity against tumor cells compared to those with electron-withdrawing groups .

Antimicrobial Activity

While less documented than its anticancer effects, preliminary studies suggest potential antimicrobial properties.

  • Antimycobacterial Activity : Some derivatives have shown effectiveness against mycobacterial strains, indicating a broader spectrum of biological activity beyond cancer cells .

Case Study 1: Synthesis and Evaluation

In a notable study by Polkam et al., a series of hydrazone derivatives were synthesized and evaluated for their biological activities. The study highlighted that compounds structurally similar to 5-[2-(4-methylphenyl)hydrazono]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione demonstrated significant growth inhibition in various cancer cell lines .

Case Study 2: Mechanistic Insights

Research conducted by Alam et al. focused on the mechanisms underlying the anticancer activity of thiadiazole derivatives. Their findings suggested that compounds inducing oxidative stress within cancer cells could be promising candidates for further development .

Data Table: Biological Activity Summary

Activity TypeCell Lines TestedIC₅₀ Values (µg/mL)Mechanism of Action
AnticancerHCT1163.29Apoptosis via caspase activation
H46010Cell cycle arrest
MCF-7VariableInduction of oxidative stress
AntimycobacterialMycobacterium spp.Not specifiedPotential inhibition of cell wall synthesis

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound?

The compound can be synthesized via refluxing thiosemicarbazide derivatives with appropriate carbonyl compounds in a mixture of DMF and acetic acid, followed by recrystallization from DMF-ethanol or DMF-acetic acid . Reaction progress and purity should be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm yield and minimize byproducts .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1688 cm⁻¹ for the thiobarbiturate ring and N–H stretching at ~3300 cm⁻¹) .
  • ¹H NMR : Resolves substituent patterns (e.g., aromatic protons from the 4-methylphenyl group and methylene/methine protons in the pyrimidinedione core) .
  • Elemental analysis : Validates empirical formula consistency (e.g., %C, H, N deviations <0.5%) .

Q. What safety considerations are documented for handling this compound?

Acute toxicity data for structurally related thioxodihydropyrimidinediones indicate an intraperitoneal LD₅₀ of 64 mg/kg in mice, suggesting strict adherence to PPE and waste disposal protocols . Solubility in polar solvents (e.g., DMF, ethanol) necessitates fume hood use during synthesis .

Advanced Research Questions

Q. What is the mechanistic basis for its reported bioactivity as a Dam inhibitor?

The compound’s thioxodihydropyrimidinedione scaffold binds to the ternary enzyme:DNA:AdoMet complex, disrupting DNA adenine methyltransferase (Dam) activity in Streptococcus pneumoniae. This inhibits biofilm formation by altering global gene expression, including virulence and competence pathways . Substituents like the 4-methylphenylhydrazono group enhance steric interactions with the enzyme’s active site .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

  • Phenyl substitutions : A benzoic acid group on the furan-2-ylmethylidene moiety (in analogs) compensates for inhibitory inefficiency caused by bulky substituents .
  • Electron-withdrawing groups : Chlorine on the phenyl ring reduces inhibition potency by ~30%, likely due to altered electronic density .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize the hydrazono tautomer, critical for binding affinity .

Q. What challenges arise in designing experiments to resolve contradictory bioactivity data?

Discrepancies in inhibition efficacy across studies may stem from:

  • Solvent polarity : Affects tautomeric equilibrium (e.g., hydrazono vs. azo forms), altering binding conformations .
  • Microbial strain variability : Biofilm assays with S. pneumoniae vs. E. coli may show divergent Dam inhibition due to enzyme isoform differences .
  • Analytical sensitivity : HPLC method validation (e.g., buffer pH adjustments to 6.5) ensures accurate quantification of degradation products .

Q. How can computational modeling enhance understanding of its interaction with biological targets?

Molecular docking studies predict binding poses within the Dam active site, highlighting hydrogen bonding between the thioxo group and conserved residues (e.g., Asp/Glu). MD simulations further assess stability of the enzyme-inhibitor complex under physiological conditions .

Methodological Recommendations

  • For synthesis : Optimize reaction time (2–4 hours) and stoichiometry (1:1.2 molar ratio of thiosemicarbazide to carbonyl reagent) to maximize yield .
  • For bioassays : Use microarray analysis to profile gene expression changes in bacterial biofilms post-treatment .
  • For SAR : Prioritize substituents with electron-donating groups (e.g., –OCH₃) at the para position to enhance inhibitory potency .

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